

Application Notes and Protocols for PE859 in Alzheimer's Disease Mouse Models

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Compound of Interest

Compound Name: **PE859**

Cat. No.: **B10780444**

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **PE859**, a novel curcumin derivative, in preclinical mouse models of Alzheimer's disease. **PE859** has demonstrated efficacy in inhibiting both amyloid-beta (A β) and tau aggregation, the two primary pathological hallmarks of Alzheimer's disease.

Overview of PE859

PE859 is a dual inhibitor of A β and tau aggregation.^{[1][2][3][4][5]} It is a derivative of curcumin with improved bioavailability and blood-brain barrier permeability.^[3] Preclinical studies have shown that **PE859** can ameliorate cognitive dysfunction and reduce the burden of aggregated A β and tau in the brains of relevant mouse models.^{[1][2][3][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the optimal dosage and efficacy of **PE859** in different Alzheimer's disease mouse models.

Table 1: Efficacy of **PE859** in Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

Dosage	Duration	Key Findings	Reference
1 mg/kg/day (oral gavage)	9 weeks	Reduced levels of insoluble amyloid-beta and insoluble tau in the brain.	[6]
3 mg/kg/day (oral gavage)	9 weeks	Reduced levels of insoluble amyloid-beta and insoluble tau in the brain.	[6]

Table 2: Efficacy and Pharmacokinetics of **PE859** in JNPL3 (P301L) Tau Transgenic Mouse Model

Dosage	Duration	Key Findings	Reference
40 mg/kg/day (oral administration)	6 months	- Significantly reduced sarkosyl-insoluble aggregated tau.- Prevented the onset and progression of motor dysfunction.	[7][8][9]

Table 3: Pharmacokinetic Profile of **PE859** in ICR Mice

Dosage	Peak Plasma Concentration (C _{max})	Time to Peak Plasma Concentration (T _{max})	Peak Brain Concentration	Time to Peak Brain Concentration	Reference
40 mg/kg (single oral dose)	2.005 ± 0.267 µg/mL	3 hours	1.428 ± 0.413 µg/g	6 hours	[7]

Experimental Protocols

The following are detailed protocols for the administration of **PE859** and the assessment of its efficacy in mouse models of Alzheimer's disease.

PE859 Administration in SAMP8 Mice

- Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8)
- Age at Treatment Initiation: 2 months
- Dosage: 1 mg/kg/day or 3 mg/kg/day
- Formulation: Prepare a suspension of **PE859** in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Route of Administration: Oral gavage
- Frequency: Once daily
- Duration: 9 weeks
- Control Group: Administer the vehicle solution to a control group of SAMP8 mice.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue for biochemical analysis of soluble and insoluble A β and tau levels using techniques such as Western blotting or ELISA.

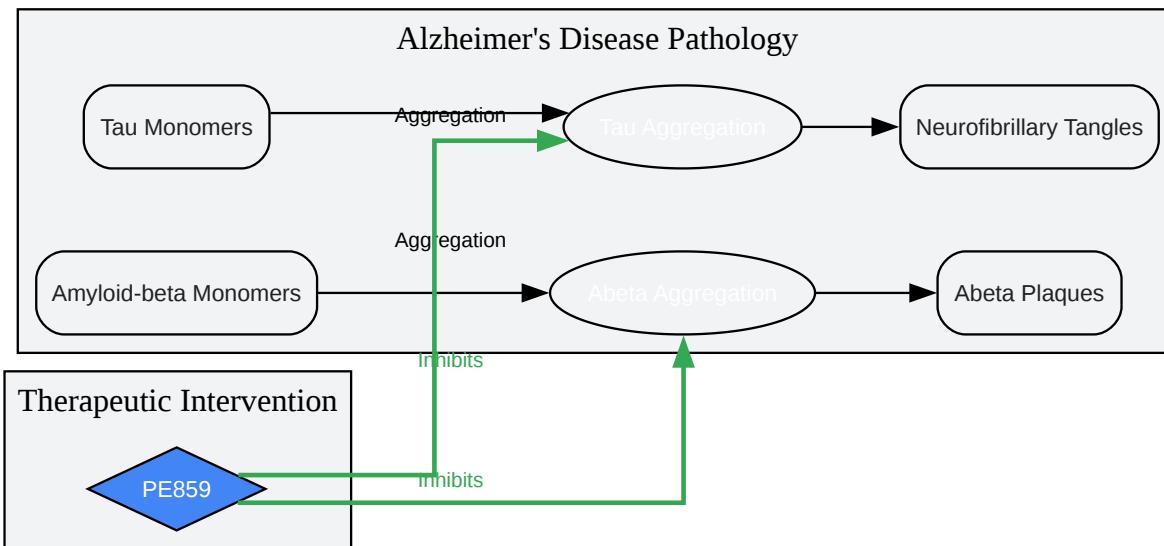
PE859 Administration in JNPL3 (P301L) Tau Transgenic Mice

- Animal Model: Male homozygous JNPL3 transgenic mice expressing human tau with the P301L mutation.
- Age at Treatment Initiation: 9 months
- Dosage: 40 mg/kg/day

- Formulation: **PE859** can be incorporated into the mouse chow for ad libitum feeding or administered via oral gavage. For gavage, dissolve **PE859** in a vehicle such as 80% PEG 400, 10% HCO-40, and 10% water.[7]
- Route of Administration: Oral (in feed or by gavage)
- Frequency: Once daily if by gavage.
- Duration: 6 months
- Control Group: Provide a control diet without **PE859** or administer the vehicle solution.
- Behavioral Assessment:
 - Rotarod Test: Assess motor coordination and balance at baseline and at regular intervals throughout the study. Record the latency to fall from a rotating rod. An improvement in performance is expected in the **PE859**-treated group compared to the vehicle group.[7]
- Endpoint Analysis:
 - Following the final behavioral assessment, euthanize the mice.
 - Collect brain and spinal cord tissue.
 - Perform biochemical analysis to measure levels of sarkosyl-insoluble and soluble tau using Western blotting. A significant reduction in insoluble tau is the expected outcome.[7]

Visualization of Pathways and Workflows

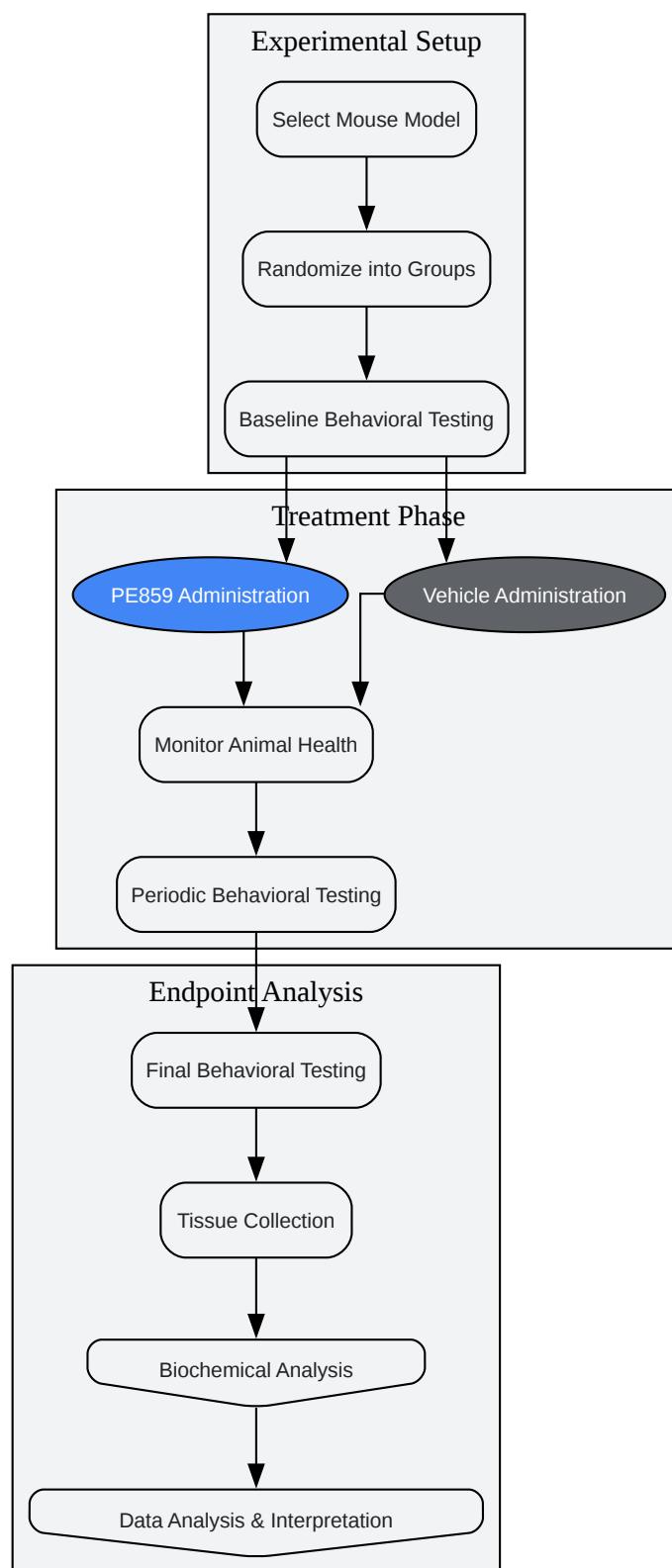
Proposed Mechanism of Action of **PE859**



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Caption: Proposed mechanism of **PE859** in Alzheimer's disease.

Experimental Workflow for PE859 Efficacy Testing



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Caption: General experimental workflow for testing **PE859** efficacy.

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